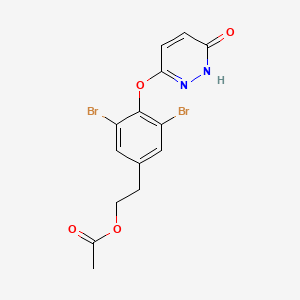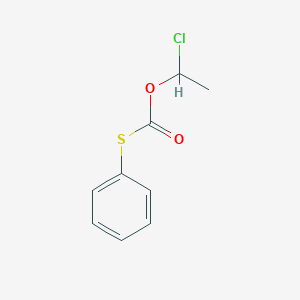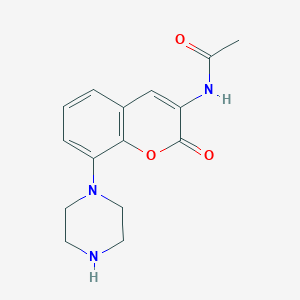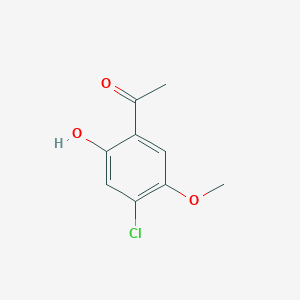
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine atoms and a pyridazinone moiety, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate typically involves multiple steps. One common method includes the bromination of a phenyl ring followed by the introduction of the pyridazinone group. The final step involves the acetylation of the ethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the bromine atoms or the pyridazinone group.
Substitution: The bromine atoms can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate involves its interaction with specific molecular targets. The bromine atoms and the pyridazinone group play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate: shares similarities with other brominated phenyl derivatives and pyridazinone-containing compounds.
2-{3,5-Dibromo-4-[(6-oxo-1,6-dihydropyridazin-3-yl)oxy]phenyl}methyl acetate: is a closely related compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine atoms and the pyridazinone group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
920509-41-7 |
|---|---|
Molekularformel |
C14H12Br2N2O4 |
Molekulargewicht |
432.06 g/mol |
IUPAC-Name |
2-[3,5-dibromo-4-[(6-oxo-1H-pyridazin-3-yl)oxy]phenyl]ethyl acetate |
InChI |
InChI=1S/C14H12Br2N2O4/c1-8(19)21-5-4-9-6-10(15)14(11(16)7-9)22-13-3-2-12(20)17-18-13/h2-3,6-7H,4-5H2,1H3,(H,17,20) |
InChI-Schlüssel |
RMQKQZKDDOMTLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCC1=CC(=C(C(=C1)Br)OC2=NNC(=O)C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Difluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B8648879.png)

![5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8648889.png)



![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}methanol](/img/structure/B8648919.png)




![5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-](/img/structure/B8648968.png)


